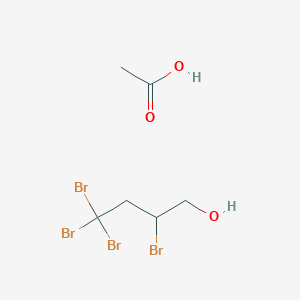
Acetic acid;2,4,4,4-tetrabromobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,4,4,4-tetrabromobutan-1-ol is a chemical compound with the molecular formula C6H8Br4O3 It is a derivative of butanol, where the butanol is substituted with four bromine atoms and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,4-tetrabromobutan-1-ol typically involves the bromination of butanol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective bromination of the butanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The esterification step is usually carried out in the presence of an acid catalyst to facilitate the formation of the acetate ester.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,4,4,4-tetrabromobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated butanol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less brominated alcohols.
Applications De Recherche Scientifique
Acetic acid;2,4,4,4-tetrabromobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2,4,4,4-tetrabromobutan-1-ol involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4,4-Tetrabromobutan-1-ol: This compound lacks the acetate group but shares the brominated butanol structure.
Acetic acid;2,4,4-tribromobutan-1-ol: Similar to the target compound but with one less bromine atom.
Uniqueness
Acetic acid;2,4,4,4-tetrabromobutan-1-ol is unique due to the presence of both the acetate group and the four bromine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
138972-06-2 |
|---|---|
Formule moléculaire |
C6H10Br4O3 |
Poids moléculaire |
449.76 g/mol |
Nom IUPAC |
acetic acid;2,4,4,4-tetrabromobutan-1-ol |
InChI |
InChI=1S/C4H6Br4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4) |
Clé InChI |
SMUHIMCXKPROGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(C(CO)Br)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


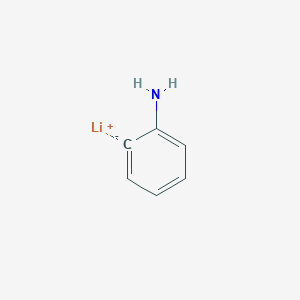
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)
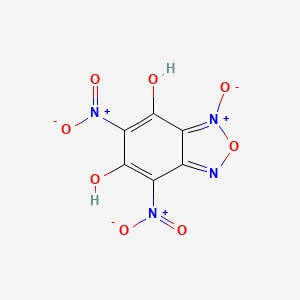

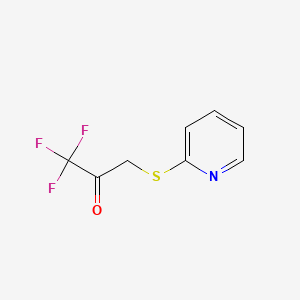
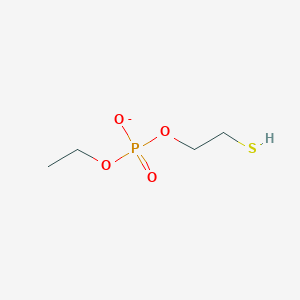
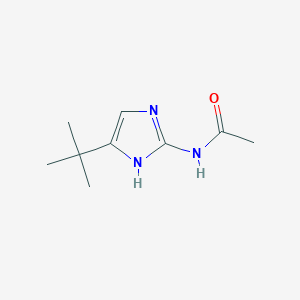
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
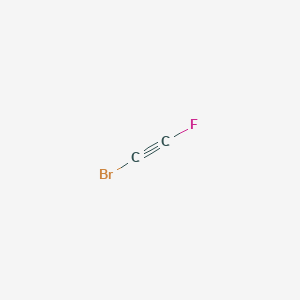
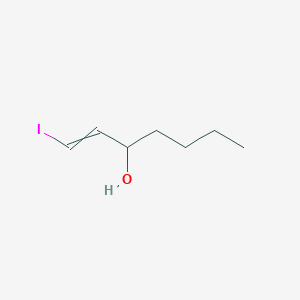
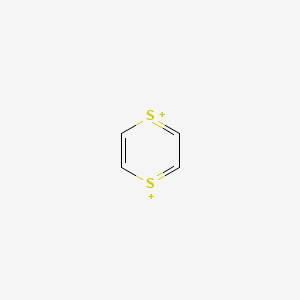
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
